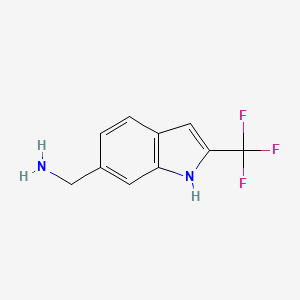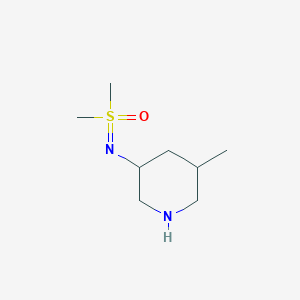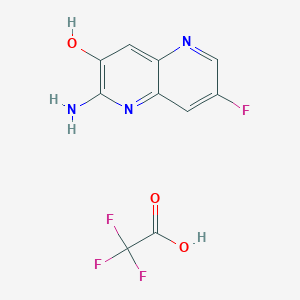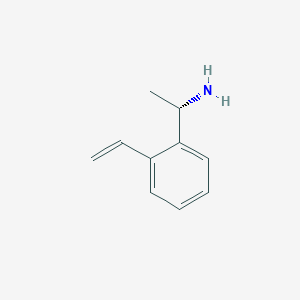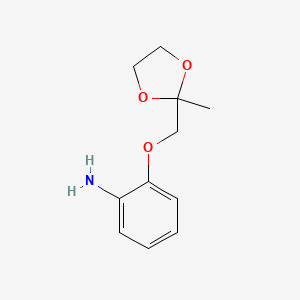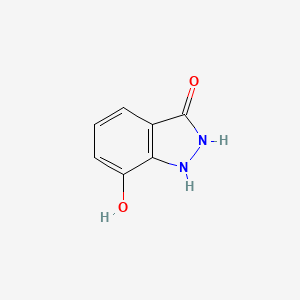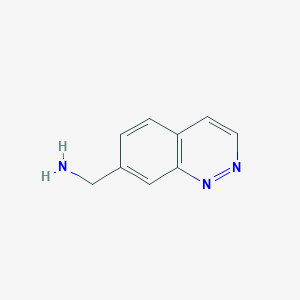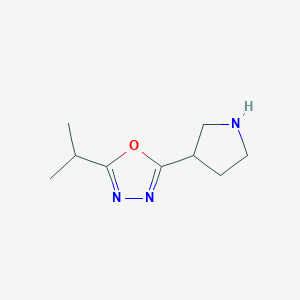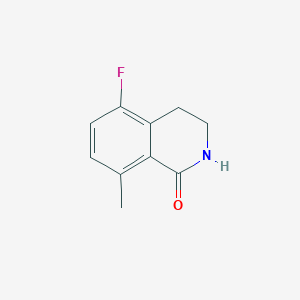
5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable isoquinoline derivative.
Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Introduce the methyl group using a methylating agent like methyl iodide (CH3I) in the presence of a base.
Cyclization: Form the dihydroisoquinolinone ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions might convert it to tetrahydroisoquinoline derivatives.
Substitution: The fluorine and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituents used.
科学的研究の応用
5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one can have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用機序
The mechanism of action of 5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application:
Molecular Targets: Could interact with enzymes, receptors, or other proteins.
Pathways Involved: Might influence biochemical pathways related to its pharmacological effects, such as inhibiting specific enzymes or modulating receptor activity.
類似化合物との比較
Similar Compounds
5-Fluoroisoquinoline: Similar structure but lacks the methyl group.
8-Methylisoquinoline: Similar structure but lacks the fluorine atom.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks both the fluorine and methyl groups.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
5-fluoro-8-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10FNO/c1-6-2-3-8(11)7-4-5-12-10(13)9(6)7/h2-3H,4-5H2,1H3,(H,12,13) |
InChIキー |
BCCBTXHIACAZNB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)F)CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


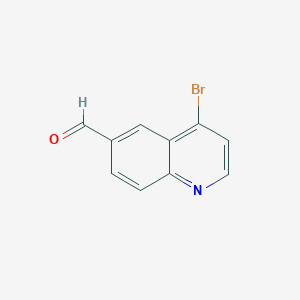
![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)
![8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12953358.png)
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)

